2-(4-Benzyloxyphenyl)-4-chlorobenzoic acid
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Overview
Description
2-(4-Benzyloxyphenyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxyphenyl)-4-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-benzyloxyphenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 4-chlorobenzoic acid and 4-benzyloxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxyphenyl)-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
2-(4-Benzyloxyphenyl)-4-chlorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxyphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, while the chlorobenzoic acid moiety contributes to its overall stability and reactivity. The compound can inhibit or activate specific biochemical pathways, depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a chlorobenzoic acid.
2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one: A flavonoid derivative with a chromenone structure.
4-Benzyloxyphenylboronic acid: Contains a boronic acid group instead of a chlorobenzoic acid.
Uniqueness
2-(4-Benzyloxyphenyl)-4-chlorobenzoic acid is unique due to its specific combination of a benzyloxy group and a chlorobenzoic acid moiety. This combination imparts distinct chemical properties, making it suitable for specialized applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-chloro-2-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-16-8-11-18(20(22)23)19(12-16)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLJTICUBSIMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692267 |
Source
|
Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-30-7 |
Source
|
Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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